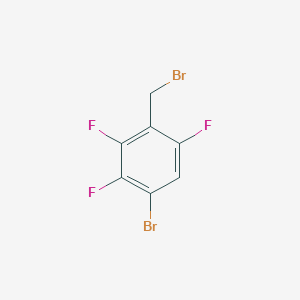

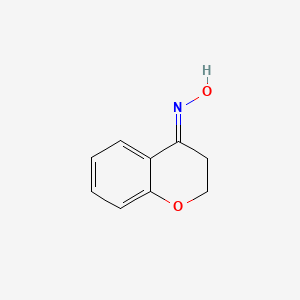

![molecular formula C21H20N4 B3037747 N-((1H-苯并[d][1,2,3]三唑-1-基)甲基)-N-苄基-1-苯甲胺 CAS No. 57684-32-9](/img/structure/B3037747.png)

N-((1H-苯并[d][1,2,3]三唑-1-基)甲基)-N-苄基-1-苯甲胺

描述

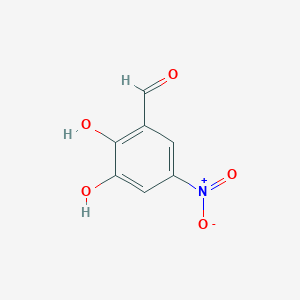

“N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the copper-catalyzed click reaction of azides with alkynes . For instance, the compound 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-benzo[d][1,2,3]triazole in N,N’-dimethylformamide (DMF) solvent containing anhydrous K2CO3 under reflux condition for 4 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The structure of the compound was solved unambiguously by single-crystal X-ray diffraction (SXRD), which confirms the structures .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-benzo[d][1,2,3]triazole .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound was found to be a white solid with a yield of 76% . The melting point was found to be 152–156 °C . The compound was characterized using FTIR, 1H NMR, 13C NMR, and HRMS .科学研究应用

对癌细胞系的抗增殖活性

Stefely 等人 (2010) 的一项研究介绍了一系列通过铜催化的叠氮化物-炔烃环加成合成的化合物,证明了这些化合物是癌细胞生长的抑制剂。值得注意的是,一种化合物对 MCF-7 人乳腺癌细胞表现出显着的抗增殖活性,IC50 为 46 nM。进一步的研究表明,这些化合物与紫杉醇和长春花碱等抗微管剂相关,这得到了对 HeLa 细胞中微管蛋白聚合的体外抑制和对微管活性扰动的支持 (Stefely 等人,2010)。

催化剂活化和转移氢化

Saleem 等人 (2014) 的研究探索了基于 N-甲基吗啉 N-氧化物和 Oppenauer 型醇氧化以及羰基化合物的转移氢化的催化剂活化。该研究使用基于三唑的配体合成了配合物,并评估了它们的催化效率,突出了它们在有机合成和催化应用中的潜力 (Saleem 等人,2014)。

新型化合物的合成及其应用

Younas、El Hallaoui 和 Alami (2014) 通过 1,3-偶极环加成反应合成了“N,N-二苄基-1-(1-[(4-甲基-2-苯基-4,5-二氢恶唑-4-基)甲基)]-1H-1,2,3-三唑-4-基)甲胺”,证明了该化合物作为进一步化学转化的前体的潜力。该产物的结构通过 NMR 光谱和其他分析方法得到证实,突出了三唑衍生物在合成有机化学中的多功能性 (Younas 等人,2014)。

作用机制

Target of Action

1-(Dibenzylaminomethyl)benzotriazole, also known as N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, is a complex compound with a structure that includes a benzotriazole moiety . Benzotriazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . .

Mode of Action

For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . They can also adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .

Biochemical Pathways

Benzotriazoles are known to have broad applications in drug discovery and organic synthesis . They are often used as corrosion inhibitors, suggesting they may interact with metal ions and influence redox reactions .

Pharmacokinetics

Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of these compounds was also investigated by predicting their pharmacokinetic properties .

Result of Action

Benzotriazoles are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Dibenzylaminomethyl)benzotriazole. They are potentially harmful to human health and other living organisms . Therefore, the environmental presence and persistence of these compounds are important considerations.

安全和危害

未来方向

属性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-benzyl-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-3-9-18(10-4-1)15-24(16-19-11-5-2-6-12-19)17-25-21-14-8-7-13-20(21)22-23-25/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLZRPHXJNFLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)